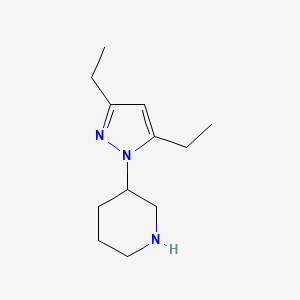

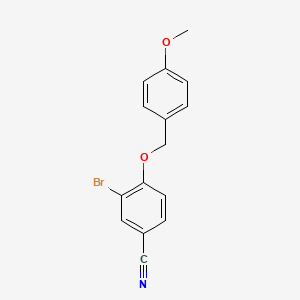

![molecular formula C10H15Cl2N3 B1473964 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride CAS No. 2098031-12-8](/img/structure/B1473964.png)

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

Vue d'ensemble

Description

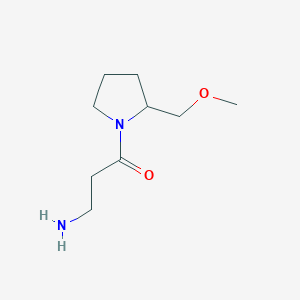

“2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride” is a heterocyclic compound. It has a molecular weight of 211.69 and its empirical formula is C7H9N3 · 2HCl . The IUPAC name for this compound is 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13N3.ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;/h6-7,11H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a pale yellow solid . It has a melting point of 206-211 °C (decomposition) . It should be stored at temperatures between 0-5°C .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are explored for their unique chemical properties and potential biological activities. For instance, derivatives of tetrahydropyrimido[4,5-d]pyrimidine have been synthesized and evaluated as antibacterial agents. These studies show that the antibacterial activity can be attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings (Cieplik et al., 2008). Furthermore, the synthesis of 2-alkyl-4-oxohexahydropyrimido[4,5-d]- and -[5,4-d]azocines reveals the capability of 2-R-4-oxotetrahydropyrido[4,3-d]pyrimidines to form mixtures of hexahydropyrimido azocines and other decomposition products under the action of activated alkynes (Voskressensky et al., 2011).

Biological Activities and Applications

The chemistry of pyrido[4,3-d]pyrimidines has been extensively reviewed, highlighting their significance in the synthesis of bioactive compounds. This includes the use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives as starting materials for the synthesis of tetrahydropteroic acid derivatives, indicating their potential in developing therapeutics (Elattar & Mert, 2016). Additionally, the synthesis and evaluation of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues for antifolate activity against various pathogens highlight the potential of these derivatives in treating infectious diseases (Rosowsky et al., 1995).

Structural and Mechanistic Studies

Structural studies, such as the crystal structure analysis of certain 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, provide insights into the conformation and potential interaction mechanisms of these compounds. These structural elucidations aid in understanding the molecular basis of their biological activities and can guide the design of more effective derivatives (Akkurt et al., 2015).

Antimicrobial and Anticonvulsant Activities

The exploration of pyrido[4,3-d]pyrimidine derivatives extends to their antimicrobial and anticonvulsant potential. For example, derivatives have shown activity against various bacterial strains, indicating their usefulness in developing new antibiotics (Elsberger et al., 1972). Similarly, novel amino derivatives of condensed thieno[3,2-d]pyrimidines have exhibited pronounced anticonvulsant activity, suggesting their application in treating neurological disorders (Sirakanyan et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target extracellular signal-regulated kinases (erks) .

Mode of Action

It’s suggested that similar compounds inhibit erks . Erks are involved in regulating various cellular processes, including proliferation, differentiation, and cell cycle progression. By inhibiting Erks, these compounds could potentially disrupt these processes.

Biochemical Pathways

Given its potential inhibition of erks, it may affect the mapk/erk pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.

Result of Action

Inhibition of erks could potentially lead to disruption of cellular processes such as cell growth, differentiation, and survival .

Safety and Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .

Propriétés

IUPAC Name |

2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;;/h6-7,11H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJLNBUPKDPLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C3CNCCC3=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

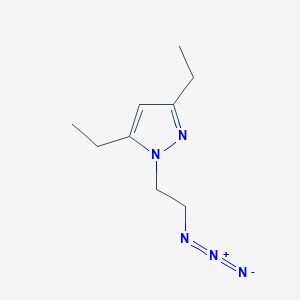

![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)

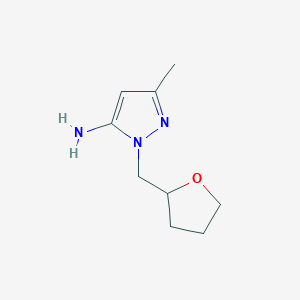

![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)

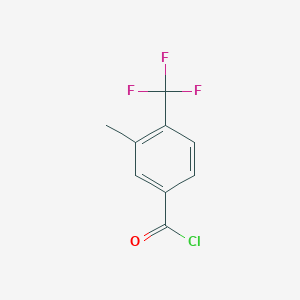

![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)

![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)